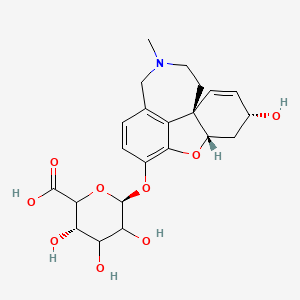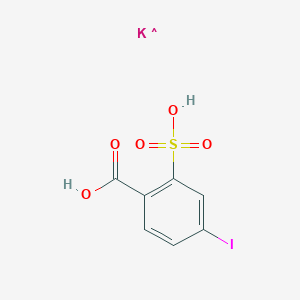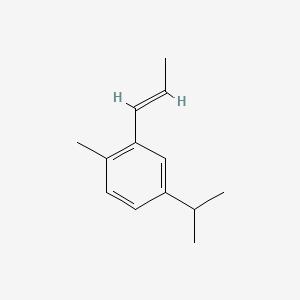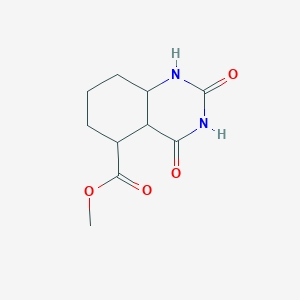
O-Desmethyl Galanthamine beta-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Desmethyl Galanthamine beta-D-Glucuronide: is a major metabolite of galanthamine, a natural alkaloid derived from the bulbs and flowers of certain plants such as the snowdrop (Galanthus species). This compound has the molecular formula C22H27NO9 and a molecular weight of 449.45 g/mol . It is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Desmethyl Galanthamine beta-D-Glucuronide typically involves the glucuronidation of O-Desmethyl Galanthamine. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation often employs UDP-glucuronosyltransferase enzymes, while chemical methods may use glucuronic acid derivatives under acidic or basic conditions .
Industrial Production Methods: large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimization for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: O-Desmethyl Galanthamine beta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
Chemistry: O-Desmethyl Galanthamine beta-D-Glucuronide is used as a reference standard in analytical chemistry to study the metabolism of galanthamine and related compounds .
Biology: In biological research, this compound is used to investigate the metabolic pathways and pharmacokinetics of galanthamine in various organisms .
Medicine: While not used therapeutically, this compound is studied for its potential effects on the central nervous system, particularly in relation to neurodegenerative diseases such as Alzheimer’s disease .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs that target the cholinergic system .
Mechanism of Action
O-Desmethyl Galanthamine beta-D-Glucuronide exerts its effects primarily through its interaction with the cholinergic system. It is a metabolite of galanthamine, which is a reversible, competitive inhibitor of the acetylcholinesterase enzyme. This inhibition increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . Additionally, galanthamine and its metabolites can act as allosteric modulators of nicotinic acetylcholine receptors, further enhancing cholinergic signaling .
Comparison with Similar Compounds
Galanthamine: The parent compound from which O-Desmethyl Galanthamine beta-D-Glucuronide is derived.
O-Desmethyl Galanthamine: The immediate precursor to the glucuronide form.
Nivalin: Another derivative of galanthamine used in similar research contexts.
Uniqueness: this compound is unique in its specific glucuronidation, which affects its solubility, bioavailability, and metabolic stability. This makes it particularly useful for studying the pharmacokinetics and metabolism of galanthamine and its derivatives .
Properties
Molecular Formula |
C22H27NO9 |
|---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
(3S,6S)-3,4,5-trihydroxy-6-[[(1S,12S,14R)-14-hydroxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-9-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C22H27NO9/c1-23-7-6-22-5-4-11(24)8-13(22)31-18-12(3-2-10(9-23)14(18)22)30-21-17(27)15(25)16(26)19(32-21)20(28)29/h2-5,11,13,15-17,19,21,24-27H,6-9H2,1H3,(H,28,29)/t11-,13-,15?,16-,17?,19?,21+,22-/m0/s1 |
InChI Key |
XDVUICJRQISSRL-FIVLPKNVSA-N |
Isomeric SMILES |
CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)O[C@H]5C(C([C@@H](C(O5)C(=O)O)O)O)O)O |
Canonical SMILES |
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC5C(C(C(C(O5)C(=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(Aminomethyl)phenyl]acetamide hydrochloride](/img/structure/B12336083.png)
![2-Naphthalenamine, N-[(4-methoxyphenyl)methyl]-](/img/structure/B12336086.png)
![Butane-1,4-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one](/img/structure/B12336087.png)


![Acetamide, N-[1,2,3,4-tetrahydro-2-oxo-3-(1-oxobutyl)-3-quinolinyl]-](/img/structure/B12336097.png)







